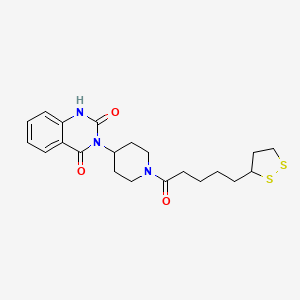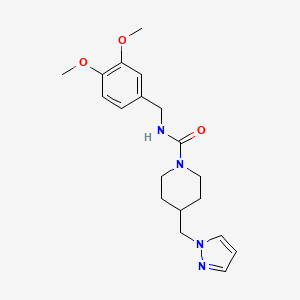![molecular formula C17H27NO B2956322 4-[(4-Ethylphenyl)methyl]-1,2,5-trimethylpiperidin-4-ol CAS No. 31146-23-3](/img/structure/B2956322.png)
4-[(4-Ethylphenyl)methyl]-1,2,5-trimethylpiperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Ethylphenyl)methyl]-1,2,5-trimethylpiperidin-4-ol, also known as EPTP, is a synthetic compound with potential applications in the field of medicinal chemistry. It belongs to the class of piperidine derivatives and has been studied extensively for its pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 4-[(4-Ethylphenyl)methyl]-1,2,5-trimethylpiperidin-4-ol is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. 4-[(4-Ethylphenyl)methyl]-1,2,5-trimethylpiperidin-4-ol has also been shown to inhibit the activity of voltage-gated sodium channels, which play a crucial role in the generation of action potentials in neurons.
Biochemical and Physiological Effects:
4-[(4-Ethylphenyl)methyl]-1,2,5-trimethylpiperidin-4-ol has been shown to have several biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which has a calming effect and can reduce anxiety and seizures. 4-[(4-Ethylphenyl)methyl]-1,2,5-trimethylpiperidin-4-ol has also been shown to decrease the levels of glutamate, which is involved in the transmission of pain signals. This suggests that 4-[(4-Ethylphenyl)methyl]-1,2,5-trimethylpiperidin-4-ol may have potential analgesic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-[(4-Ethylphenyl)methyl]-1,2,5-trimethylpiperidin-4-ol is its ease of synthesis, which makes it readily available for research purposes. 4-[(4-Ethylphenyl)methyl]-1,2,5-trimethylpiperidin-4-ol has also been shown to have good bioavailability and can easily cross the blood-brain barrier. However, one of the limitations of 4-[(4-Ethylphenyl)methyl]-1,2,5-trimethylpiperidin-4-ol is its lack of selectivity for specific targets. This can make it difficult to study the compound's mechanism of action and can lead to unwanted side effects.
Zukünftige Richtungen
There are several future directions for research on 4-[(4-Ethylphenyl)methyl]-1,2,5-trimethylpiperidin-4-ol. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease. Further studies are needed to explore the compound's efficacy and safety in animal models and clinical trials. Another area of research is the development of more selective analogs of 4-[(4-Ethylphenyl)methyl]-1,2,5-trimethylpiperidin-4-ol, which can target specific neurotransmitter receptors and channels. This could lead to the development of more effective and safer drugs for the treatment of various neurological disorders.
Synthesemethoden
The synthesis of 4-[(4-Ethylphenyl)methyl]-1,2,5-trimethylpiperidin-4-ol involves several steps. The starting material is 4-ethylbenzyl chloride, which is reacted with 1,2,5-trimethylpiperidine to form the intermediate product. The intermediate is then subjected to reduction with sodium borohydride to obtain the final product, 4-[(4-Ethylphenyl)methyl]-1,2,5-trimethylpiperidin-4-ol. The purity of the compound is determined by various analytical techniques such as NMR spectroscopy and HPLC.
Wissenschaftliche Forschungsanwendungen
4-[(4-Ethylphenyl)methyl]-1,2,5-trimethylpiperidin-4-ol has potential applications in the field of medicinal chemistry. It has been studied for its anticonvulsant, analgesic, and anxiolytic properties. The compound has also been investigated for its potential use in the treatment of Parkinson's disease and other neurological disorders. 4-[(4-Ethylphenyl)methyl]-1,2,5-trimethylpiperidin-4-ol has shown promising results in animal models, and further research is needed to explore its therapeutic potential.
Eigenschaften
IUPAC Name |
4-[(4-ethylphenyl)methyl]-1,2,5-trimethylpiperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-5-15-6-8-16(9-7-15)11-17(19)10-14(3)18(4)12-13(17)2/h6-9,13-14,19H,5,10-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHRRKKPZIBEFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2(CC(N(CC2C)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2956242.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2956245.png)



![(Z)-1-(benzo[d][1,3]dioxol-5-yl)-4,4-difluoro-3-hydroxybut-2-en-1-one](/img/structure/B2956253.png)

![N-[[(3S,4S)-4-(3-Methylimidazol-4-yl)pyrrolidin-3-yl]methyl]cyclopropanecarboxamide;dihydrochloride](/img/structure/B2956256.png)



![(1-{5-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-1H-imidazol-4-yl)(4-isobutylpiperazino)methanone](/img/structure/B2956261.png)